N2-(3-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-Chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 3-chlorophenyl group at position N2, and an m-tolyl (3-methylphenyl) group at position N2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications. Triazine derivatives are widely studied for their versatility in drug design, agrochemicals, and polymer synthesis due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-14-4-2-6-16(12-14)22-18-24-19(23-17-7-3-5-15(21)13-17)26-20(25-18)27-8-10-28-11-9-27;/h2-7,12-13H,8-11H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXARCKZLEWZSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-chlorophenylamine with morpholine and m-tolyl isocyanate under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can yield amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Morpholino and Aromatic Substituents
The following compounds share the 1,3,5-triazine core with morpholino and aryl substituents but differ in substitution patterns:
Key Observations :
- Substituent Effects on Melting Points : Chlorine substituents (e.g., 4-chlorophenyl in ) increase melting points compared to methoxy or methyl groups, likely due to enhanced intermolecular interactions.
- Synthetic Yields : Reactions with electron-rich aromatic amines (e.g., m-tolyl) yield 58–65% products , while bulkier substituents (e.g., tert-butyl in Terbutryn) are optimized for agrochemical stability .
- Hydrochloride Salts : The hydrochloride form of the target compound improves aqueous solubility compared to free bases like 4h (m-tolyl derivative) .
Functional Analogues in Drug Discovery
- FFAR1/FFAR4 Modulators: Compounds like 1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (Compound 70) incorporate triazine cores with fluorinated aryl groups. These exhibit dual receptor modulation (FFAR1/FFAR4) for metabolic disease treatment, highlighting the role of halogenation in target affinity .
- Graphene Interaction Studies: Iminotriazines (e.g., IT1–IT4) with triazine-2,4-diamine backbones demonstrate non-covalent interactions with graphene, suggesting applications in material science .
Biological Activity
N2-(3-chlorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, which is known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on recent research findings, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Triazine Core : A six-membered ring containing three nitrogen atoms.
- Substituents : A 3-chlorophenyl group and a morpholino group at the N2 and N6 positions, respectively, along with an m-tolyl group at the N4 position.
The molecular formula is with a molecular weight of approximately 398.9 g/mol. The unique arrangement of these substituents enhances its chemical reactivity and biological activity.
Research indicates that compounds within the triazine class can interact with various biological targets, including enzymes and receptors. The specific mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases .
- Receptor Binding : The compound can bind to central nervous system (CNS) receptors like serotonin 5-HT6 and adenosine A2a receptors, which may contribute to its effects on neuropharmacology .
Biological Activity Overview
The biological activities of this compound encompass various therapeutic areas:
- Anticancer Activity : The compound shows promise in inhibiting cancer-related enzymes and may be effective against specific cancer types.
- Antiviral Properties : Preliminary studies suggest that it exhibits antiviral activity against RNA viruses such as influenza and HIV. In vitro assays demonstrated significant reductions in viral loads.
- Neuropharmacological Effects : Its interaction with CNS receptors indicates potential uses in treating neurological disorders.
1. Antiviral Efficacy
In a study investigating the compound's antiviral properties:
- Methodology : Cell-based assays were conducted to evaluate its efficacy against influenza virus replication.
- Findings : The compound significantly reduced viral replication in infected cells and inhibited HIV reverse transcriptase activity, preventing viral RNA synthesis.
2. Anticancer Activity
A review of N2,6-substituted 1,3,5-triazine derivatives highlighted their potential in cancer therapy:
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| DNA Topoisomerase IIα | Competitive Inhibition | |
| Carbonic Anhydrases | Non-competitive Inhibition |
These findings suggest that this class of compounds could be developed further for clinical applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
